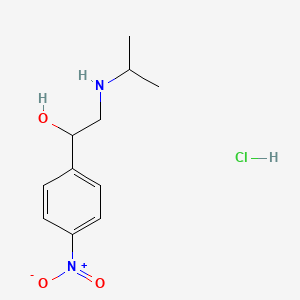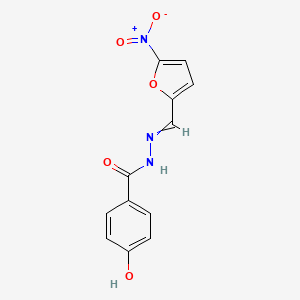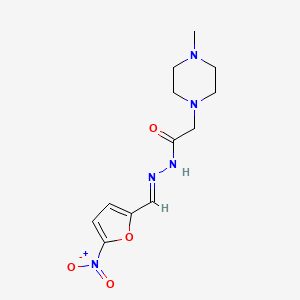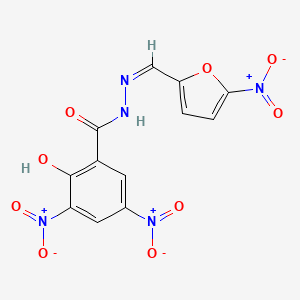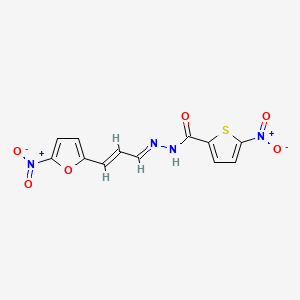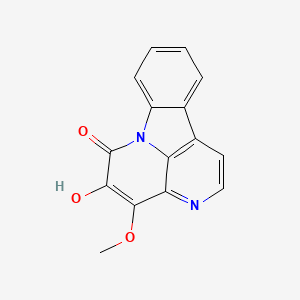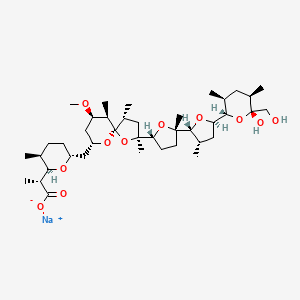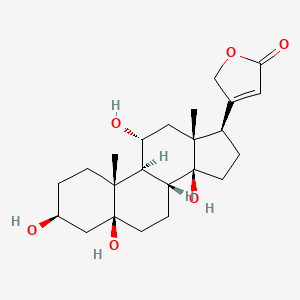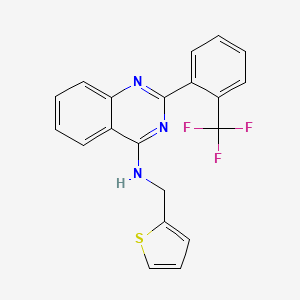
Piperidine, 3-(3-(methylsulfonyl)phenyl)-1-propyl-, (S)-
Übersicht
Beschreibung
“Piperidine, 3-(3-(methylsulfonyl)phenyl)-1-propyl-, (S)-” is a chemical compound with the linear formula C12H18O2N1Cl1S1 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string O=S©(C1=CC([C@H]2CNCCC2)=CC=C1)=O.Cl . The molecular formula is C12H17NO2S . The compound has a molecular weight of 239.34 g/mol .Physical And Chemical Properties Analysis
This compound is a solid . It has a topological polar surface area of 54.6 Ų . The compound has a complexity of 320 . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has two rotatable bonds .Wissenschaftliche Forschungsanwendungen
OSU-6162 and Cocaine Self-Administration
OSU-6162 has been studied for its effects on cocaine self-administration . It has been shown that OSU-6162, a Sigma1R Ligand in low doses, can further increase the effects of cocaine self-administration on accumbal D2R heteroreceptor complexes . In behavioral studies, OSU-6162 did not significantly change the number of active lever pressing and cocaine infusions. However, a trend to reduce cocaine readouts was found after 3 days of treatment .
OSU-6162 and Sigma1R Ligand
OSU-6162 has a nanomolar affinity for the Sigma1R, which is a target for counteracting cocaine actions . It has been suggested that OSU-6162 may increase the number of accumbal shell D2R-Sigma1R and A2AR-D2R heteroreceptor complexes associated with further increases in the antagonistic A2AR-D2R interactions in cocaine self-administration .
OSU-6162 and Synthesis
The synthesis of OSU-6162 has been studied and an efficient, large-scale implementation of a Suzuki Coupling has been reported .
Safety and Hazards
Wirkmechanismus
Target of Action
OSU-6162, also known as PNU-96391, PNU 96391A, OSU6162, (-)-OSU, or Piperidine, 3-(3-(methylsulfonyl)phenyl)-1-propyl-, (S)-, is a compound that acts as a partial agonist at both dopamine D2 receptors and 5-HT2A receptors . These receptors play crucial roles in mediating the behavioral effects of OSU-6162 .
Mode of Action
OSU-6162 interacts with its targets, the dopamine D2 receptors and 5-HT2A receptors, in a unique way. It acts as a dopamine stabilizer , similar to the closely related drug pridopidine . Both enantiomers of OSU-6162 show similar activity but with different ratios of effects. The (S) enantiomer, more commonly used in research, has a higher binding affinity to D2 but is a weaker partial agonist at 5-HT2A. Conversely, the ® enantiomer has higher efficacy at 5-HT2A but lower D2 affinity .
Biochemical Pathways
OSU-6162 affects the dopaminergic and serotonergic pathways in the brain. It has been shown to increase the number of accumbal shell D2R-Sigma1R and A2AR-D2R heteroreceptor complexes . This increase is associated with further increases in the antagonistic A2AR-D2R interactions in cocaine self-administration .
Pharmacokinetics
Its high affinity for the sigma1r receptor suggests that it may have good bioavailability .
Result of Action
OSU-6162 has shown antipsychotic, anti-addictive, and anti-Parkinsonian effects in animal studies . It has been found to inhibit levodopa-induced dyskinesias in a monkey model of Parkinson’s disease . Furthermore, it has been shown to antagonize the development of behavioral sensitization induced by dopamine agonists in a rat model for Parkinson’s disease .
Action Environment
The action of OSU-6162 can be influenced by environmental factors. For instance, it has been observed to stimulate locomotor activity in ‘low activity’ animals and inhibit locomotor activity in ‘high activity’ animals . This suggests that the compound’s action, efficacy, and stability can be influenced by the environment and the state of the organism .
Eigenschaften
IUPAC Name |
(3S)-3-(3-methylsulfonylphenyl)-1-propylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2S/c1-3-9-16-10-5-7-14(12-16)13-6-4-8-15(11-13)19(2,17)18/h4,6,8,11,14H,3,5,7,9-10,12H2,1-2H3/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVBVBMMNFIXGE-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC(C1)C2=CC(=CC=C2)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1CCC[C@H](C1)C2=CC(=CC=C2)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidine, 3-(3-(methylsulfonyl)phenyl)-1-propyl-, (S)- | |
CAS RN |
146798-66-5 | |
| Record name | OSU 6162 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146798665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OSU-6162 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D21EQAQQA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does OSU6162 interact with the dopamine system?
A1: OSU6162 acts as a monoamine stabilizer, specifically influencing dopamine activity in a context-dependent manner. [] In situations with low dopamine levels, it can enhance dopaminergic signaling, while in the presence of high dopamine levels, it can attenuate dopaminergic activity. [] This unique characteristic allows it to potentially address dopaminergic dysregulation associated with various disorders.
Q2: What is the significance of dopamine dysregulation in alcohol use disorder and binge-eating disorder?
A2: The dopamine system plays a crucial role in reward processing, motivation, and impulse control. Long-term alcohol consumption has been shown to downregulate dopamine levels and alter dopamine receptor expression in brain regions associated with reward, leading to increased craving and difficulty controlling alcohol intake. [] Similarly, binge-eating disorder is associated with dysregulated dopamine signaling, contributing to excessive food intake and difficulty controlling eating behaviors. []
Q3: How does OSU6162 impact dopamine levels in the context of long-term alcohol consumption?
A3: Research has shown that long-term alcohol drinking leads to a downregulation of dopamine levels in the nucleus accumbens (NAc), a brain region crucial for reward and motivation. [] OSU6162 effectively counteracts this alcohol-induced downregulation by increasing dopamine levels in the NAc, potentially normalizing dopaminergic activity. []
Q4: Beyond dopamine, does OSU6162 interact with other neurotransmitter systems?
A4: Yes, OSU6162 also exhibits partial agonism at the serotonin 5-HT2A receptor. This interaction, in conjunction with its effects on dopamine, is believed to contribute to its ability to reduce voluntary alcohol intake in long-term drinking rats. []
Q5: How does OSU6162 impact binge-like eating behaviors?
A5: OSU6162 has demonstrated promising effects in reducing binge-like eating and cue-controlled seeking of palatable food in rat models. [] Specifically, it has been shown to reduce food seeking behaviors when infused directly into the nucleus accumbens core. [] This suggests that its influence on the reward circuitry may underlie its potential as a treatment for binge-eating disorder.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![10-(4-aminobutyl)-N-(1-amino-3-hydroxy-1-oxobutan-2-yl)-19-[(2-amino-3-phenylpropanoyl)amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B1678852.png)

